molecular formula C14H11F3N2O3S B2391982 N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941998-79-4

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2391982
CAS No.: 941998-79-4
M. Wt: 344.31
InChI Key: MJLQKGVWYRGJPD-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that features a thiophene ring and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamide.

    Trifluoromethoxy-substituted compounds: Compounds like 4-(trifluoromethoxy)aniline.

Uniqueness

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the combination of the thiophene ring and the trifluoromethoxy-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-23-11/h1-7H,8H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLQKGVWYRGJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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